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molecular formula C11H8Cl2O3S B8376804 Methyl(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetate

Methyl(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetate

Cat. No. B8376804
M. Wt: 291.1 g/mol
InChI Key: XVUSVQJTJARYPF-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

A mixture of methyl(4,7-dichloro-6-methoxy-1-benzothiophen-3-yl)acetate (300.9 mg), DMF (dry) (9.0 mL) and sodium 2-methyl-2-propanethiolate (442 mg) was stirred at 160° C. for 20 min. The mixture was quenched with water and 1N HCl and extracted with EtOAc. The organic layer was washed successively with water and brine, dried over MgSO4, and concentrated in vacuo to give (4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetic acid (327 mg) as a crude mixture. A crude mixture of (4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetic acid (369 mg) was dissolved in MeOH (10 mL). To the solution was added conc. H2SO4 (0.100 mL). The mixture was stirred at 80° C. for 40 min. The mixture was concentrated. The residue was neutralized with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The solid was washed with hexane to give the title compound (345 mg).
Name
(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetic acid
Quantity
369 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[C:8]([CH2:11][C:12]([OH:14])=[O:13])=[CH:9][S:10][C:6]=2[C:5]([Cl:15])=[C:4]([OH:16])[CH:3]=1.OS(O)(=O)=O.[CH3:22]O>>[CH3:22][O:13][C:12](=[O:14])[CH2:11][C:8]1[C:7]2[C:2]([Cl:1])=[CH:3][C:4]([OH:16])=[C:5]([Cl:15])[C:6]=2[S:10][CH:9]=1

Inputs

Step One
Name
(4,7-dichloro-6-hydroxy-1-benzothiophen-3-yl)acetic acid
Quantity
369 mg
Type
reactant
Smiles
ClC1=CC(=C(C2=C1C(=CS2)CC(=O)O)Cl)O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The solid was washed with hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(CC1=CSC2=C1C(=CC(=C2Cl)O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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